5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester
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Overview
Description
5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a trifluoroacetyl group attached to the pyridine ring and a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary targets of 5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester are organic groups involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the kinetics of similar boronic pinacol esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for organic synthesis .
Action Environment
The action of the compound is influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling reaction, where a halopyridine derivative reacts with a boron reagent in the presence of a palladium catalyst to form the boronic ester.
Industrial Production Methods
Industrial production of this compound often employs scalable versions of the above synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions can produce various functionalized derivatives.
Scientific Research Applications
5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-pyridineboronic acid pinacol ester: Similar in structure but with a fluorine atom instead of a trifluoroacetyl group.
5-Bromo-3-pyridineboronic acid pinacol ester: Contains a bromine atom instead of a trifluoroacetyl group.
Uniqueness
5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-8(6-18-7-9)10(19)13(15,16)17/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFAKPGEVOJINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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